molecular formula C11H17NO3 B11750503 (3s)-3-Amino-3-(3,4-dimethoxyphenyl)propan-1-ol

(3s)-3-Amino-3-(3,4-dimethoxyphenyl)propan-1-ol

Cat. No.: B11750503
M. Wt: 211.26 g/mol
InChI Key: LIVKGYIUNICCIZ-VIFPVBQESA-N
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Description

(3s)-3-Amino-3-(3,4-dimethoxyphenyl)propan-1-ol is an organic compound with a phenylpropane skeleton. It features an amino group and two methoxy groups attached to the phenyl ring, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3s)-3-Amino-3-(3,4-dimethoxyphenyl)propan-1-ol typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3,4-dimethoxybenzaldehyde and nitromethane.

    Nitroaldol Reaction: The first step involves a nitroaldol (Henry) reaction between 3,4-dimethoxybenzaldehyde and nitromethane to form a nitro alcohol intermediate.

    Reduction: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.

    Hydrolysis: The final step involves hydrolysis to obtain this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and advanced purification techniques like crystallization and chromatography are often employed.

Chemical Reactions Analysis

Types of Reactions

(3s)-3-Amino-3-(3,4-dimethoxyphenyl)propan-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Further reduction can lead to the formation of secondary or tertiary amines.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.

Major Products

    Oxidation: Produces ketones or aldehydes.

    Reduction: Produces secondary or tertiary amines.

    Substitution: Produces substituted amines or amides.

Scientific Research Applications

(3s)-3-Amino-3-(3,4-dimethoxyphenyl)propan-1-ol has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Used in the synthesis of pharmaceuticals, agrochemicals, and fine chemicals.

Mechanism of Action

The mechanism of action of (3s)-3-Amino-3-(3,4-dimethoxyphenyl)propan-1-ol involves its interaction with molecular targets such as enzymes and receptors. The amino group can form hydrogen bonds with active sites, while the methoxy groups can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    (3s)-3-Amino-3-(3,4-dimethoxyphenyl)propan-1-ol: is similar to other phenylpropanoid compounds such as:

Uniqueness

    This compound: is unique due to its specific stereochemistry and the presence of both amino and methoxy groups, which confer distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C11H17NO3

Molecular Weight

211.26 g/mol

IUPAC Name

(3S)-3-amino-3-(3,4-dimethoxyphenyl)propan-1-ol

InChI

InChI=1S/C11H17NO3/c1-14-10-4-3-8(7-11(10)15-2)9(12)5-6-13/h3-4,7,9,13H,5-6,12H2,1-2H3/t9-/m0/s1

InChI Key

LIVKGYIUNICCIZ-VIFPVBQESA-N

Isomeric SMILES

COC1=C(C=C(C=C1)[C@H](CCO)N)OC

Canonical SMILES

COC1=C(C=C(C=C1)C(CCO)N)OC

Origin of Product

United States

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